N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide
Description
BenchChem offers high-quality N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6N3O/c1-25-13(11-3-2-4-12(11)24-25)23-14(26)8-5-9(15(17,18)19)7-10(6-8)16(20,21)22/h5-7H,2-4H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLGMDDSSLBRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. The unique bicyclic structure of this compound, which incorporates a pyrazole moiety fused with a cyclopentane ring, enhances its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide is C15H14F6N2O. Its structural features include:
- Bicyclic System : The presence of a cyclopentane ring fused with a pyrazole.
- Trifluoromethyl Groups : These groups are known to enhance lipophilicity and biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 350.28 g/mol |
| CAS Number | Not specified |
| IUPAC Name | N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide |
Antimicrobial Properties
Research indicates that derivatives of compounds similar to N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide exhibit significant antimicrobial activity. For instance:
- Inhibition of Acetylcholinesterase (AChE) : Studies have shown that related compounds can inhibit AChE with IC50 values ranging from 27.04 µM to 106.75 µM .
- Antibacterial Activity : Compounds in this class have been evaluated against Mycobacterium tuberculosis and other pathogens with varying degrees of effectiveness .
Antitumor Activity
The potential antitumor effects of this compound have been explored through various in vitro studies. It has been suggested that the trifluoromethyl groups may contribute to enhanced interaction with biological targets involved in cancer pathways.
The proposed mechanism involves non-covalent interactions with target proteins. Molecular docking studies indicate that these compounds may bind effectively to active sites on enzymes or receptors involved in disease processes .
Case Studies
- Study on AChE Inhibition : A study evaluated several derivatives for their ability to inhibit AChE and BuChE. The most potent inhibitors were found to be structurally similar to our compound of interest .
- Antimicrobial Screening : Another study focused on the antimicrobial properties against Mycobacterium species and reported minimum inhibitory concentrations (MICs) that highlight the efficacy of related compounds .
Table 2: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effect |
|---|---|---|
| Antimicrobial | N-Alkyl derivatives | Moderate inhibition of AChE |
| Antitumor | Phenylacetamido-pyrazoles | Potential cytotoxicity |
| Enzyme Inhibition | Various benzamide derivatives | IC50 values ranging from 27.04 µM to 106.75 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
